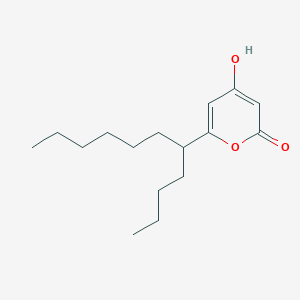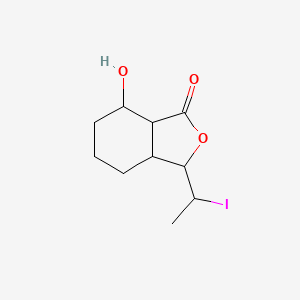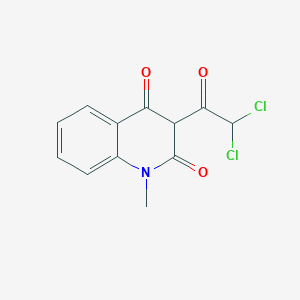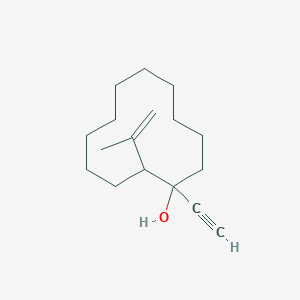
Ethyl 3-(trichlorogermyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(trichlorogermyl)butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is unique due to the presence of a trichlorogermyl group, which contains germanium, a metalloid element. The incorporation of germanium into organic compounds can impart unique chemical and physical properties, making them of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(trichlorogermyl)butanoate can be synthesized through the esterification of 3-(trichlorogermyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:
3-(trichlorogermyl)butanoic acid+ethanolH2SO4Ethyl 3-(trichlorogermyl)butanoate+water
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(trichlorogermyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(trichlorogermyl)butanoic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The trichlorogermyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-(trichlorogermyl)butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(trichlorogermyl)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of germanium-containing organic compounds, which are studied for their unique electronic and optical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to the unique properties imparted by the germanium atom.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to the presence of germanium.
Mecanismo De Acción
The mechanism of action of ethyl 3-(trichlorogermyl)butanoate depends on the specific application and the target molecule. In general, the presence of the trichlorogermyl group can enhance the compound’s reactivity and interaction with biological molecules. The germanium atom can participate in coordination chemistry, forming complexes with various biomolecules and potentially altering their function.
Comparación Con Compuestos Similares
Ethyl 3-(trichlorogermyl)butanoate can be compared with other esters and germanium-containing compounds:
Ethyl butanoate: A simple ester without the germanium atom, commonly used as a flavoring agent.
Ethyl 3-(trimethylsilyl)butanoate: A similar compound where the trichlorogermyl group is replaced by a trimethylsilyl group, used in organic synthesis.
Germanium dioxide: An inorganic compound containing germanium, used in the production of optical fibers and semiconductors.
The uniqueness of this compound lies in the combination of the ester functional group and the trichlorogermyl group, which imparts distinct chemical and physical properties that are not observed in simpler esters or other germanium-containing compounds.
Propiedades
Número CAS |
95681-70-2 |
|---|---|
Fórmula molecular |
C6H11Cl3GeO2 |
Peso molecular |
294.1 g/mol |
Nombre IUPAC |
ethyl 3-trichlorogermylbutanoate |
InChI |
InChI=1S/C6H11Cl3GeO2/c1-3-12-6(11)4-5(2)10(7,8)9/h5H,3-4H2,1-2H3 |
Clave InChI |
FEYBEZVKFIQNEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)[Ge](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)


![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)

![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)


![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)


![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
